molecular formula C8H9N3 B14839382 7-Methyl-1H-indazol-1-amine

7-Methyl-1H-indazol-1-amine

Cat. No.: B14839382
M. Wt: 147.18 g/mol
InChI Key: VRVLMUWABRARAV-UHFFFAOYSA-N
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Description

7-Methyl-1H-indazol-1-amine is an indazole derivative featuring a methyl group at the 7-position and an amine substituent at the 1-position of the heterocyclic ring. Indazoles are aromatic heterocycles with a fused benzene and pyrazole ring, widely studied for their pharmacological and material science applications. This article compares this compound with its structural analogs, focusing on substituent effects, synthesis strategies, and safety profiles.

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

7-methylindazol-1-amine

InChI

InChI=1S/C8H9N3/c1-6-3-2-4-7-5-10-11(9)8(6)7/h2-5H,9H2,1H3

InChI Key

VRVLMUWABRARAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=NN2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1H-indazol-1-amine can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. Another method includes the use of transition metal-catalyzed reactions, such as copper-catalyzed N-N bond formation using 2-(methylamino)benzonitrile and an organometallic reagent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-indazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Methyl-1H-indazol-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties.

    Medicine: It serves as a scaffold for the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1H-indazol-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural analogs of 7-Methyl-1H-indazol-1-amine, emphasizing substituent positions, molecular properties, and synthesis methods:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Synthesis
4-Methyl-1H-indazol-7-amine 952183-44-7 C₈H₉N₃ 147.18 Methyl (4), amine (7) Limited safety data; no ecological toxicity reported
3-Iodo-1-methyl-1H-indazol-7-amine 1337880-77-9 C₈H₈IN₃ 273.07 Iodo (3), methyl (1), amine (7) Halogenation enables cross-coupling reactions
7-Bromo-4-chloro-1-(trifluoroethyl)-1H-indazol-3-amine - C₉H₇BrClF₃N₃ ~350.42 Br (7), Cl (4), CF₃CH₂ (1), amine (3) Synthesized via Cs₂CO₃-mediated alkylation
3-Chloro-1-methyl-5-nitro-1H-indazol-7-amine 77894-78-1 C₈H₆ClN₄O₂ 240.62 Cl (3), methyl (1), NO₂ (5), amine (7) Low-yield synthesis (17% reported)
4,5,6,7-Tetrahydro-7-methyl-1H-indazol-3-amine - C₈H₁₃N₃ 151.21 Hydrogenated ring, methyl (7) Enhanced solubility due to reduced aromaticity

Key Observations :

  • Halogenation : Halogenated derivatives (e.g., 3-Iodo- and 7-Bromo-substituted compounds) are pivotal intermediates for cross-coupling reactions, enabling further functionalization .
  • Electron-Withdrawing Groups: Nitro (NO₂) and trifluoroethyl (CF₃CH₂) substituents enhance electrophilicity, impacting reactivity in nucleophilic substitution or reduction reactions .

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